

The Molecular Architecture of Dmhca: A Theoretical and Experimental Guide

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Compound of Interest

Compound Name: *Dmhca*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-3 β -hydroxycholelenamide (**Dmhca**) is a synthetic steroidal molecule that has garnered significant interest in the field of drug discovery. Primarily recognized as a selective liver X receptor (LXR) agonist, **Dmhca** plays a pivotal role in the regulation of cholesterol homeostasis and inflammatory responses. Unlike many other LXR agonists, **Dmhca** exhibits a favorable profile by activating the cholesterol efflux pathway with minimal induction of hepatic lipogenesis, a common undesirable side effect.^{[1][2]} This unique characteristic makes **Dmhca** a promising candidate for the development of therapeutics targeting a range of metabolic and inflammatory diseases, including atherosclerosis, diabetic retinopathy, and neuroinflammation.^{[3][4]}

This technical guide provides a comprehensive theoretical and experimental investigation of the molecular structure of **Dmhca**. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's properties and the methodologies employed to elucidate its structure and function. While direct computational studies on **Dmhca** are not extensively published, this guide outlines the established theoretical approaches that are critical for a thorough in-silico investigation of this and similar drug candidates.

Molecular Properties of Dmhca

A summary of the key molecular properties of **Dmhca** is presented below, compiled from various chemical databases. These properties form the basis for both theoretical modeling and experimental characterization.

Property	Value	Source
Molecular Formula	C ₂₆ H ₄₃ NO ₂	[5]
Molecular Weight	401.6 g/mol	[5]
IUPAC Name	(3β)-3-hydroxy-N,N-dimethylchol-5-en-24-amide	[6]
CAS Number	79066-03-8	[6]
SMILES	C--INVALID-LINK-- [C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--O)C)C	[5]
InChI	InChI=1S/C26H43NO2/c1-17(6-11-24(29)27(4)5)21-9-10-22-20-8-7-18-16-19(28)12-14-25(18,2)23(20)13-15-26(21,22)3/h7,17,19-23,28H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,25+,26-/m1/s1	[6]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	2	[5]
Rotatable Bond Count	5	[5]
LogP	5.4	[5]

Theoretical Investigation Methodologies

A thorough theoretical investigation of a drug candidate like **Dmhca** is crucial for understanding its structure-activity relationship (SAR), predicting its behavior in biological systems, and guiding further drug development efforts. The following computational chemistry techniques are standard in the field.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules.^[7] For **Dmhca**, DFT calculations would provide valuable insights into its molecular geometry, electronic properties, and reactivity.

Methodology:

- **Geometry Optimization:** The 3D structure of **Dmhca**, initially obtained from its SMILES string, is optimized to find its lowest energy conformation. This is typically performed using a functional such as B3LYP with a basis set like 6-31G*.
- **Electronic Property Calculation:** Once the geometry is optimized, various electronic properties can be calculated. These include:
 - **Molecular Electrostatic Potential (MEP):** Visualizes the charge distribution and helps identify regions prone to electrophilic and nucleophilic attack.
 - **Frontier Molecular Orbitals (HOMO/LUMO):** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to determine the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is an indicator of molecular stability.
 - **Mulliken Atomic Charges:** Calculates the partial charges on each atom, providing insight into the molecule's polarity and potential for intermolecular interactions.
- **Vibrational Frequency Analysis:** Calculation of vibrational frequencies confirms that the optimized structure corresponds to a true energy minimum and allows for the prediction of the infrared (IR) spectrum.

Expected Outcomes for **Dmhca**:

Calculated Property	Significance for Dmhca
Optimized Geometry	Provides precise bond lengths, bond angles, and dihedral angles of the most stable conformation.
MEP Map	Identifies electron-rich (e.g., hydroxyl and amide oxygen) and electron-poor regions, crucial for understanding potential interactions with the LXR binding pocket.
HOMO-LUMO Gap	Indicates the molecule's stability and reactivity, which can be correlated with its metabolic stability.
Atomic Charges	Helps in understanding the nature of intermolecular interactions, such as hydrogen bonding, with the receptor.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time.[8][9] For **Dmhca**, MD simulations would be invaluable for understanding its conformational flexibility and its binding dynamics with the LXR.

Methodology:

- **System Setup:** A simulation system is constructed containing the **Dmhca** molecule, the LXR protein (if the structure is known), and a solvent environment (typically water with ions to mimic physiological conditions).
- **Force Field Application:** A force field (e.g., AMBER, CHARMM) is applied to describe the potential energy of the system based on the positions of its constituent atoms.
- **Simulation Run:** The system is subjected to a series of simulations, including energy minimization, heating, and equilibration, followed by a production run where data is collected.

- **Trajectory Analysis:** The resulting trajectory is analyzed to understand the dynamic behavior of the molecule and its interactions.

Expected Outcomes for **Dmhca**:

Analysis	Significance for Dmhca
Conformational Analysis	Reveals the accessible conformations of Dmhca in solution and within the receptor binding pocket.
Binding Free Energy Calculation	(e.g., using MM/PBSA or MM/GBSA) Provides an estimate of the binding affinity of Dmhca to LXR, which can be compared with experimental data.
Interaction Analysis	Identifies key amino acid residues in the LXR binding pocket that interact with Dmhca and the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts).

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.^{[6][10]} For **Dmhca** and its analogs, QSAR can be used to predict the activity of new compounds and guide the design of more potent LXR agonists.

Methodology:

- **Dataset Collection:** A dataset of molecules with known LXR agonist activity is compiled.
- **Descriptor Calculation:** A large number of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule in the dataset.
- **Model Building:** A statistical model (e.g., multiple linear regression, partial least squares, machine learning algorithms) is built to correlate the descriptors with the biological activity.

- **Model Validation:** The predictive power of the model is assessed using internal and external validation techniques.

Expected Outcomes for **Dmhca**:

Outcome	Significance for Dmhca
Predictive Model	A statistically robust model that can predict the LXR agonist activity of new, unsynthesized Dmhca analogs.
Key Descriptors	Identification of the molecular properties that are most important for LXR agonism, providing insights for rational drug design.

Experimental Protocols for Structural Elucidation

The theoretical predictions about **Dmhca**'s structure must be validated through experimental techniques. The following are standard protocols for the structural elucidation of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.[\[11\]](#)[\[12\]](#)

Methodology:

- **Sample Preparation:** A small amount of purified **Dmhca** (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Data Acquisition:** A series of 1D and 2D NMR experiments are performed, including:
 - ¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.
 - ¹³C NMR: Provides information about the carbon skeleton.

- COSY (Correlation Spectroscopy): Identifies proton-proton couplings through bonds.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is crucial for determining stereochemistry.
- Spectral Analysis: The acquired spectra are analyzed to assign all proton and carbon signals and to piece together the molecule's connectivity and stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [\[13\]](#)[\[14\]](#) It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Methodology:

- Ionization: The **Dmhca** sample is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus mass-to-charge ratio.
- Fragmentation Analysis (MS/MS): In tandem mass spectrometry, a specific ion is selected, fragmented, and the fragments are analyzed to provide structural information.

X-Ray Crystallography

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystal.[\[15\]](#)[\[16\]](#)

Methodology:

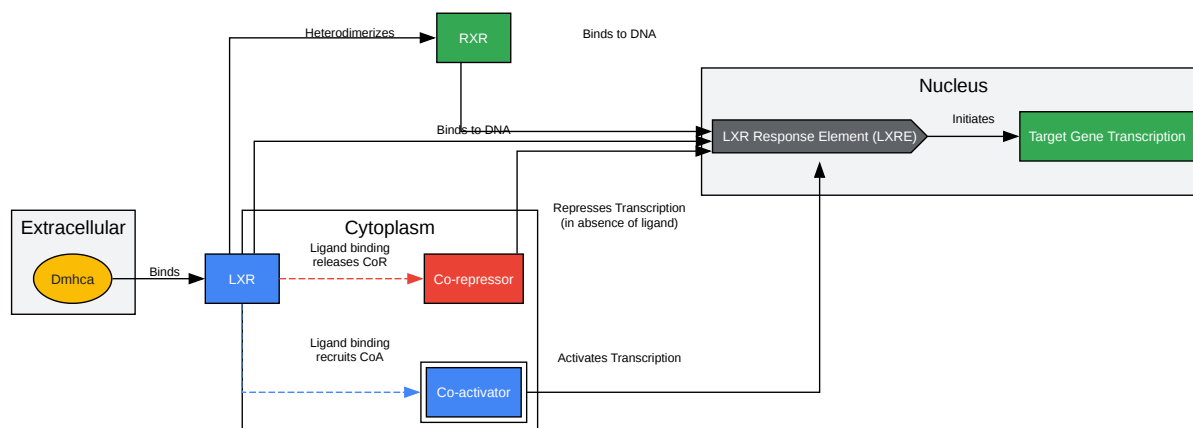
- **Crystallization:** Single crystals of **Dmhca** of suitable quality are grown from a solution. This can be a challenging and time-consuming step.
- **X-ray Diffraction:** The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern is recorded on a detector.
- **Data Processing and Structure Solution:** The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is then calculated, and a model of the molecule is built into the density.
- **Structure Refinement:** The atomic coordinates and other parameters of the model are refined to improve the agreement with the experimental data.

Signaling Pathways and Logical Relationships

As an LXR agonist, **Dmhca** exerts its biological effects by activating the LXR signaling pathway, which in turn modulates the expression of genes involved in cholesterol metabolism and inflammation.

LXR Signaling Pathway

The following diagram illustrates the general mechanism of LXR activation and its downstream effects.

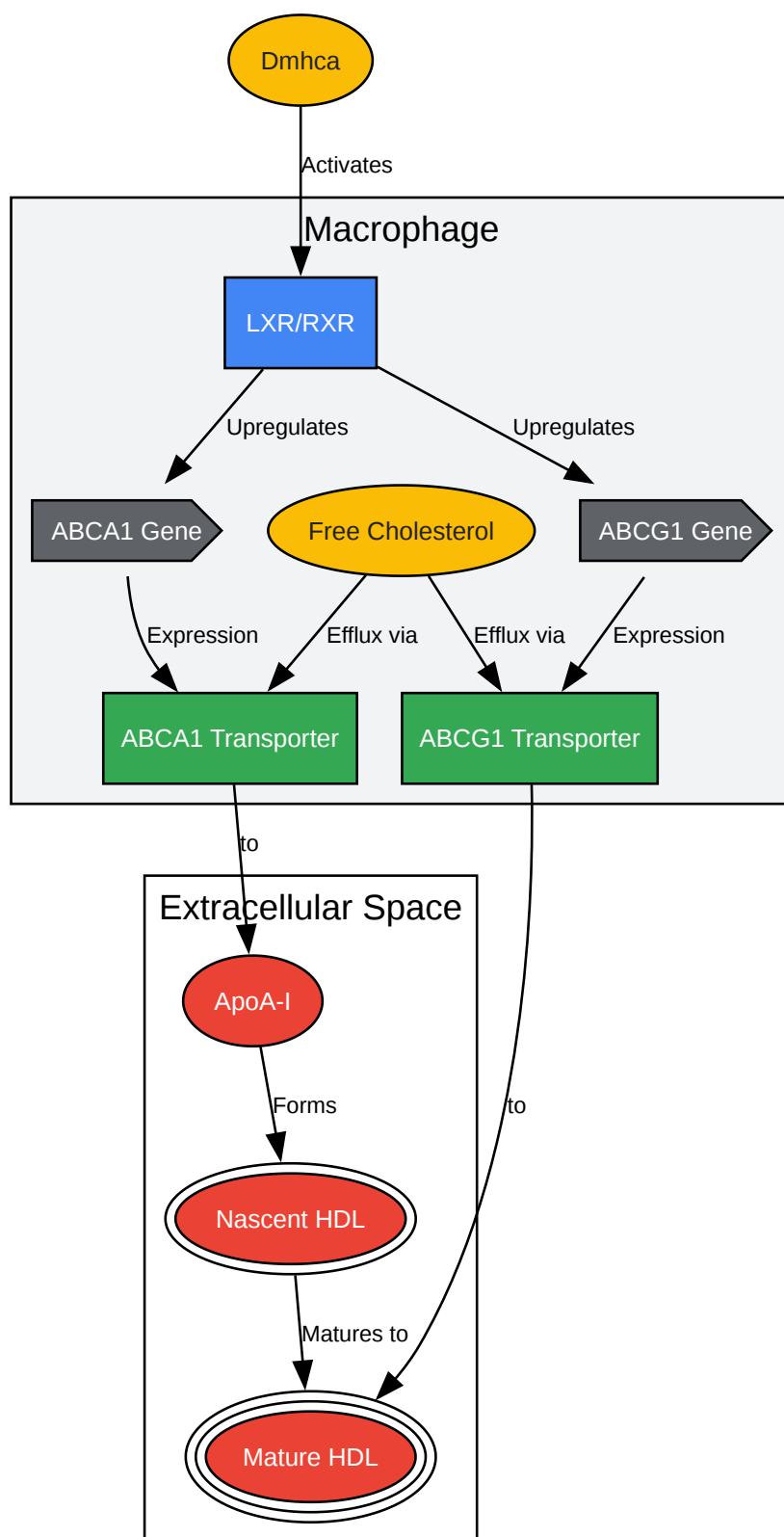


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Caption: LXR signaling pathway activation by **Dmhca**.

Cholesterol Efflux Pathway

A key downstream effect of LXR activation is the upregulation of genes involved in reverse cholesterol transport, which facilitates the removal of excess cholesterol from peripheral cells.



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Caption: **Dmhca**-mediated cholesterol efflux via the LXR-ABCA1/G1 pathway.

Conclusion

The theoretical and experimental investigation of **Dmhca**'s molecular structure provides a critical framework for understanding its function as a selective LXR agonist. While further computational studies are warranted to fully map its conformational landscape and binding energetics, the methodologies outlined in this guide offer a robust approach for such investigations. The experimental protocols described are essential for validating theoretical models and providing definitive structural information. A comprehensive understanding of **Dmhca**'s molecular architecture, coupled with insights into its engagement with the LXR signaling pathway, will undoubtedly accelerate its development as a potential therapeutic agent for a variety of metabolic and inflammatory disorders.

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